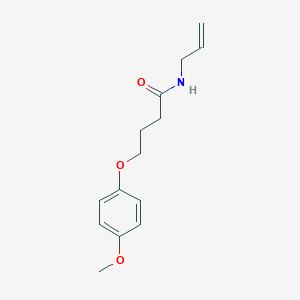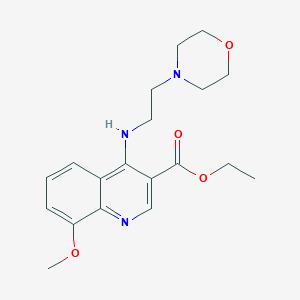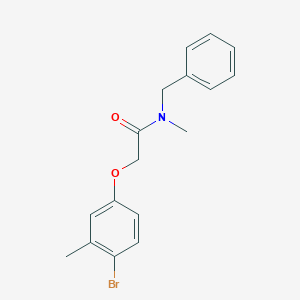
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as FMA, is a pharmacological compound that has been extensively studied for its potential therapeutic properties. FMA belongs to the class of organic compounds known as benzylamines and is commonly used in scientific research to explore its biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response, cell growth, and cell division. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the modulation of the immune response. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research is its well-established pharmacological properties and mechanism of action. This makes it a valuable tool for exploring the biological activities of various enzymes and proteins. However, the complex synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide and its limited availability may be a limitation for some research studies.
Future Directions
There are several future directions for the use of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research. One potential area of exploration is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, particularly in long-term use.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-methoxybenzylamine to form the intermediate product, which is then reacted with furfuryl chloride to obtain the final product. The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-18-11-9-17(10-12-18)14-22(15-20-8-5-13-25-20)21(23)16-26-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
InChI Key |
VFXWXIOFVVFTCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)


![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
